Anti-inflammatory peptide 1 Anti-inflammatory peptide 1 Antiflammin P1 is a nonapeptide fragment of uteroglobin, has no phospholipase A2 inhibitory & anti-inflammatory activity.
Brand Name: Vulcanchem
CAS No.: 118850-71-8
VCID: VC0519032
InChI: InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71)/t26-,27-,28?,29-,30?,31?,32-,33-,36-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N
Molecular Formula: C45H82N12O14S2
Molecular Weight: 1079.3 g/mol

Anti-inflammatory peptide 1

CAS No.: 118850-71-8

Cat. No.: VC0519032

Molecular Formula: C45H82N12O14S2

Molecular Weight: 1079.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Anti-inflammatory peptide 1 - 118850-71-8

Specification

CAS No. 118850-71-8
Molecular Formula C45H82N12O14S2
Molecular Weight 1079.3 g/mol
IUPAC Name (3S)-3-[[2-[[(2S)-2-[[6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71)/t26-,27-,28?,29-,30?,31?,32-,33-,36-/m0/s1
Standard InChI Key XVZUZGWPOCVGGZ-NETRMLAPSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N
SMILES CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N
Appearance Solid powder

Introduction

Molecular Mechanisms of GLP-1RA-Mediated Anti-Inflammatory Effects

GLP-1RAs exert their anti-inflammatory effects through multifaceted molecular pathways. Central to their action is the suppression of nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory cytokine production. Preclinical studies demonstrate that GLP-1RAs inhibit NF-κB activation in immune cells, reducing the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . For example, liraglutide administration in murine models of rheumatoid arthritis decreased synovial inflammation by 40% and lowered TNF-α levels by 58% compared to controls .

Additionally, GLP-1RAs activate the AMP-activated protein kinase (AMPK) pathway, which enhances cellular energy homeostasis and suppresses oxidative stress. In hepatocytes, semaglutide increased AMPK phosphorylation by 2.5-fold, correlating with a 30% reduction in reactive oxygen species (ROS) production . This dual modulation of NF-κB and AMPK pathways positions GLP-1RAs as potent regulators of systemic inflammation.

Impact on Chronic Inflammatory Diseases

Type 2 Diabetes and Cardiovascular Disease

Chronic inflammation is a hallmark of insulin resistance and atherosclerosis. Clinical trials reveal that GLP-1RAs reduce high-sensitivity C-reactive protein (hs-CRP), a biomarker of systemic inflammation, by 25–35% in patients with type 2 diabetes and cardiovascular comorbidities . The SUSTAIN-6 trial demonstrated that semaglutide lowered major adverse cardiovascular events by 26%, partly attributable to its anti-inflammatory effects .

Neurodegenerative Disorders

Emerging evidence links neuroinflammation to conditions like Alzheimer’s and Parkinson’s diseases. GLP-1RAs cross the blood-brain barrier and inhibit microglial activation, reducing neurotoxic cytokine release. In a phase II trial, exenatide slowed cognitive decline in Alzheimer’s patients by 32% over 18 months, with parallel reductions in cerebrospinal fluid IL-6 levels .

Inflammatory Bowel Disease (IBD)

Preclinical IBD models show that liraglutide restores intestinal barrier integrity and modulates gut microbiota composition. Colon weight-to-length ratios—a marker of inflammation—improved by 45% in liraglutide-treated mice, alongside a 60% reduction in colonic IL-33 expression . Human studies report elevated GLP-2 (a related peptide) in active ulcerative colitis, suggesting therapeutic potential for GLP-1RAs in mucosal healing .

Comparative Efficacy of GLP-1RAs

The table below summarizes key anti-inflammatory outcomes across clinical studies:

GLP-1RACondition StudiedInflammatory Marker ReductionClinical Outcome
LiraglutideRheumatoid ArthritisTNF-α: 58%; IL-6: 42%Synovitis improvement: 40%
SemaglutideT2D + CVDhs-CRP: 35%MACE risk reduction: 26%
ExenatideAlzheimer’s DiseaseCSF IL-6: 28%Cognitive decline slowed: 32%

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